molecular formula C13H21NO3 B14445875 2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) CAS No. 73589-96-5

2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)

Cat. No.: B14445875
CAS No.: 73589-96-5
M. Wt: 239.31 g/mol
InChI Key: RYEVQXKQKDIJAH-UHFFFAOYSA-N
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Description

2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) is a chemical compound with a complex structure that includes both benzyloxy and ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) typically involves the reaction of benzyloxyethanol with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyacetaldehyde, while reduction could produce benzyloxyethanol.

Scientific Research Applications

2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-((2-((2-Hydroxyethyl)amino)ethyl)azanediyl)bis(ethan-1-ol): This compound shares structural similarities but differs in the presence of hydroxyethyl groups.

    Benzyloxyethanol: A simpler compound that lacks the azanediyl and ethan-1-ol groups.

Uniqueness

2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) is unique due to its combination of benzyloxy and ethan-1-ol groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

73589-96-5

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

2-[2-hydroxyethyl(2-phenylmethoxyethyl)amino]ethanol

InChI

InChI=1S/C13H21NO3/c15-9-6-14(7-10-16)8-11-17-12-13-4-2-1-3-5-13/h1-5,15-16H,6-12H2

InChI Key

RYEVQXKQKDIJAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN(CCO)CCO

Origin of Product

United States

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